methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

Description

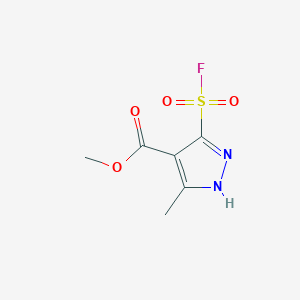

Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a fluorosulfonyl-substituted pyrazole derivative. The fluorosulfonyl (-SO₂F) group confers unique electronic and steric properties, distinguishing it from other pyrazole carboxylates. This compound is of interest in medicinal chemistry and materials science due to the reactivity of the fluorosulfonyl group, which can participate in nucleophilic substitutions or act as a leaving group.

Properties

Molecular Formula |

C6H7FN2O4S |

|---|---|

Molecular Weight |

222.20 g/mol |

IUPAC Name |

methyl 3-fluorosulfonyl-5-methyl-1H-pyrazole-4-carboxylate |

InChI |

InChI=1S/C6H7FN2O4S/c1-3-4(6(10)13-2)5(9-8-3)14(7,11)12/h1-2H3,(H,8,9) |

InChI Key |

RENVJHNIZZCWLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)S(=O)(=O)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the introduction of the fluorosulfonyl group into the pyrazole ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired compound under controlled conditions . Industrial production methods may involve scaling up this synthetic route, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.

Chemical Reactions Analysis

Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of reduced products.

Substitution: The fluorosulfonyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

Mechanism of Action

The mechanism of action of methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis, biological studies, or medicinal chemistry .

Comparison with Similar Compounds

Sulfanyl vs. Fluorosulfonyl Substituents

- Methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate (CAS 73743-53-0) :

The benzylsulfanyl (-S-benzyl) group is less electronegative than -SO₂F, resulting in lower polarity and reduced susceptibility to hydrolysis. This compound is typically stable under ambient conditions and serves as a precursor in coupling reactions . - However, the absence of a fluorosulfonyl group limits its utility in electrophilic reactions .

Sulfamoyl vs. Fluorosulfonyl Substituents

- Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate (CAS 100784-27-8) :

The sulfamoyl (-SO₂NH₂) group introduces hydrogen-bonding capabilities, which may enhance binding affinity in enzyme inhibitors. However, the fluorosulfonyl group in the target compound offers superior electrophilicity, enabling reactions with nucleophiles like amines or thiols .

Electronic and Steric Properties

Trifluoromethyl vs. Fluorosulfonyl Groups

- Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 61859-96-9) :

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing but sterically bulky. In contrast, the fluorosulfonyl group (-SO₂F) combines high electronegativity with moderate steric demand, making it more versatile in synthetic modifications .

Crystallographic and Structural Insights

Crystal Packing and Intermolecular Interactions

- 4-[5-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yloxy)-3-methyl-1H-pyrazole-4-carboxylate] :

Crystal structures of related pyrazoles (e.g., triclinic space group P-1) reveal planar pyrazole rings stabilized by π-π stacking and van der Waals interactions. The fluorosulfonyl group in the target compound is expected to influence packing via dipole-dipole interactions or hydrogen bonding with adjacent molecules .

Biological Activity

Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate (C6H7FN2O4S) is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H7FN2O4S

- Molecular Weight : 206.19 g/mol

- Structural Features : The compound features a pyrazole ring with a fluorosulfonyl group and a carboxylate moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors involved in critical cellular pathways.

Target Interactions

-

Enzyme Inhibition :

- The compound may inhibit specific enzymes, potentially affecting metabolic pathways.

- It has been noted that similar pyrazole derivatives can interact with cytochrome P450 enzymes, impacting drug metabolism and detoxification processes.

-

Cell Signaling Modulation :

- Studies suggest that the compound could modulate key signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

- Apoptosis Induction :

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Activity :

- Antimicrobial Properties :

- Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.